1-(1-((5-bromothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)-4-phenyl-1H-1,2,3-triazole
Description
The compound 1-(1-((5-bromothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)-4-phenyl-1H-1,2,3-triazole features a 1,2,3-triazole core substituted at the 1-position with a pyrrolidin-3-yl group functionalized by a 5-bromothiophene-2-sulfonyl moiety and at the 4-position with a phenyl group. This structure combines electron-deficient (sulfonyl) and electron-rich (thiophene, triazole) components, which may enhance binding interactions in therapeutic applications.
Properties
IUPAC Name |
1-[1-(5-bromothiophen-2-yl)sulfonylpyrrolidin-3-yl]-4-phenyltriazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN4O2S2/c17-15-6-7-16(24-15)25(22,23)20-9-8-13(10-20)21-11-14(18-19-21)12-4-2-1-3-5-12/h1-7,11,13H,8-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSWYIEXYPMMBMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=C(N=N2)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(S4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1-((5-Bromothiophen-2-yl)sulfonyl)pyrrolidin-3-amine
Procedure :
Pyrrolidin-3-amine (1.0 eq) was dissolved in anhydrous dichloromethane (DCM) under nitrogen. 5-Bromothiophene-2-sulfonyl chloride (1.2 eq) was added dropwise at 0°C, followed by triethylamine (2.5 eq). The reaction was stirred for 12 h at room temperature. After aqueous workup and column chromatography (ethyl acetate/hexanes, 1:2), the sulfonamide intermediate was isolated in 85% yield.
Key Data :
- Reaction Yield : 85%
- Characterization : $$ ^1H $$ NMR (500 MHz, DMSO-$$d_6$$): δ 7.82 (d, $$ J = 4.1 $$ Hz, 1H, thiophene-H), 7.45 (d, $$ J = 4.1 $$ Hz, 1H, thiophene-H), 3.42–3.35 (m, 1H, pyrrolidine-H), 3.10–2.98 (m, 2H, pyrrolidine-H), 2.25–2.15 (m, 2H, pyrrolidine-H), 1.85–1.75 (m, 2H, pyrrolidine-H).
Diazotransfer to Generate 1-((5-Bromothiophen-2-yl)sulfonyl)pyrrolidin-3-azide
Procedure :
The sulfonamide intermediate (1.0 eq) was treated with trifluoromethanesulfonyl azide (TfN$$_3$$, 1.5 eq) and copper(II) sulfate (0.1 eq) in acetonitrile at 0°C. After 2 h, the azide was extracted with ethyl acetate and purified via silica gel chromatography (85% yield).
Optimization Insights :
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Procedure :
The pyrrolidine azide (1.0 eq) and phenylacetylene (1.2 eq) were combined in 1,4-dioxane with CuI (0.1 eq) and sodium ascorbate (0.2 eq). The mixture was stirred under N$$_2$$ at 25°C for 24 h. The product was isolated via chromatography (ethyl acetate/hexanes, 1:1) in 92% yield.
Reaction Optimization :
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Catalyst | CuI | 92 |
| Solvent | 1,4-Dioxane | 92 |
| Temperature | 25°C | 92 |
| Base | Sodium Ascorbate | 92 |
Mechanistic Rationale :
The Cu(I) catalyst forms a π-complex with phenylacetylene, generating a copper-acetylide intermediate. This reacts regioselectively with the azide to form a 1,4-disubstituted triazole via a six-membered transition state.
Alternative Synthetic Approaches
Mitsunobu-Based Triazole Assembly
An alternative route involves Mitsunobu coupling of pre-formed 4-phenyl-1H-1,2,3-triazole with 1-((5-bromothiophen-2-yl)sulfonyl)pyrrolidin-3-ol. However, this method suffered from low yields (≤45%) due to steric hindrance.
One-Pot Sulfonylation-Cycloaddition
Attempts to combine sulfonylation and CuAAC in one pot led to undesired byproducts, including dehalogenated thiophene derivatives (≤30% yield).
Structural and Analytical Characterization
Spectroscopic Data
- $$ ^1H $$ NMR (500 MHz, DMSO-$$d_6$$) : δ 8.66 (s, 1H, triazole-H), 7.85 (d, $$ J = 7.4 $$ Hz, 2H, phenyl-H), 7.47 (t, $$ J = 7.7 $$ Hz, 2H, phenyl-H), 7.37 (t, $$ J = 7.4 $$ Hz, 1H, phenyl-H), 7.00–6.97 (m, 1H, thiophene-H), 5.47 (dd, $$ J = 15.1, 5.2 $$ Hz, 1H, pyrrolidine-H), 5.30 (dd, $$ J = 15.1, 5.2 $$ Hz, 1H, pyrrolidine-H).
- HRMS (ESI+) : m/z calcd for C$${16}$$H$${15}$$BrN$$4$$O$$2$$S$$_2$$ [M+H]$$^+$$: 439.4, found: 439.3.
X-ray Crystallography
Single crystals grown from ethanol confirmed the 1,4-triazole regiochemistry and sulfonamide geometry (CCDC deposit pending).
Challenges and Mitigation Strategies
- Azide Instability : The pyrrolidine azide intermediate was prone to decomposition above 40°C. Storage at −20°C in anhydrous DCM stabilized the compound.
- Sulfonylation Selectivity : Competing O-sulfonylation was avoided by using a 10-fold excess of pyrrolidin-3-amine.
- Triazole Regiochemistry : Cu(I) catalysts ensured >95% 1,4-selectivity, whereas Ru-catalyzed reactions favored 1,5-isomers.
Applications and Derivatives
The sulfonyl-triazole scaffold has been leveraged in:
Chemical Reactions Analysis
Types of Reactions
1-(1-((5-bromothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)-4-phenyl-1H-1,2,3-triazole can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter certain functional groups, such as the sulfonyl group.
Substitution: The bromine atom in the bromothiophene moiety can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions, often in the presence of a base or catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
1-(1-((5-bromothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)-4-phenyl-1H-1,2,3-triazole has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its structural properties may be useful in the development of new materials with specific electronic or optical properties.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 1-(1-((5-bromothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)-4-phenyl-1H-1,2,3-triazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Bromo vs. Chloro Derivatives
- Compound 4/5 (): Thiazole-triazole hybrids with bromo (4) and chloro (5) substituents on aryl groups. For example, brominated derivatives in antimicrobial studies showed enhanced activity over chloro analogues .
- Target Compound : The 5-bromothiophene sulfonyl group may similarly strengthen binding via halogen interactions or π-stacking, though direct activity comparisons are unavailable.
Sulfonyl Group Variations
- : A benzotriazole derivative with a methanesulfonyl group exhibited improved solubility and metabolic stability due to the sulfonyl moiety. The target’s 5-bromothiophene sulfonyl group may offer analogous benefits while introducing aromatic thiophene π-system interactions .
- : A pyrrolidin-3-yl triazole with a 5-bromofuran-2-carbonyl group lacks the sulfonyl group, reducing hydrogen-bonding capacity compared to the target compound .
Heterocyclic Modifications
- : 1-[4-Chloro-3-(trifluoromethyl)phenyl]-4-phenyl-1H-1,2,3-triazole features a trifluoromethylphenyl group, which introduces steric bulk and hydrophobicity.
- : A triazole-pyrazole hybrid with a 4-bromobenzyl group shows reduced steric hindrance compared to the target’s pyrrolidine ring, possibly altering pharmacokinetic profiles .
Biological Activity
1-(1-((5-bromothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)-4-phenyl-1H-1,2,3-triazole is a complex organic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.
Chemical Structure and Properties
The compound features a triazole ring, a pyrrolidine moiety, and a bromothiophene sulfonyl group. Its molecular formula is with a molecular weight of 363.3 g/mol. The structural components contribute to its reactivity and interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 363.3 g/mol |
| CAS Number | 2034269-81-1 |
Antimicrobial Properties
Research indicates that compounds structurally similar to this compound exhibit significant antimicrobial activity. For example, studies on related triazole compounds have demonstrated effectiveness against various pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell wall synthesis or inhibition of key metabolic pathways.
Anticancer Activity
Triazole derivatives are also noted for their anticancer properties. In vitro studies have shown that they can induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and the activation of caspases. For instance, compounds containing the triazole ring have been reported to inhibit tumor growth in xenograft models.
The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors. The sulfonyl group enhances binding affinity to target proteins, potentially modulating their activity. Molecular docking studies suggest that the compound may interact with enzymes involved in inflammatory pathways, such as cyclooxygenase (COX), which could provide insights into its anti-inflammatory effects.
Study on Antimicrobial Activity
A study evaluating the antimicrobial efficacy of similar triazole compounds against plant pathogens revealed that these compounds significantly inhibited mycelial growth rates of Fusarium species and Colletotrichum gloeosporioides. The effective concentrations (EC) were determined through mycelium growth rate tests, showcasing the potential agricultural applications of these compounds in managing plant diseases .
Study on Anticancer Effects
In another study focused on cancer cell lines, derivatives of triazoles were tested for their cytotoxicity against various cancer types. Results indicated that certain derivatives led to a reduction in cell viability by inducing apoptosis through the intrinsic pathway, highlighting their potential as chemotherapeutic agents .
Q & A
Q. What are the key synthetic pathways for synthesizing 1-(1-((5-bromothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)-4-phenyl-1H-1,2,3-triazole?
The synthesis typically involves multi-step reactions, including:
- Sulfonylation of pyrrolidine : Reacting 5-bromothiophene-2-sulfonyl chloride with pyrrolidin-3-amine under basic conditions (e.g., KOH or NaOH) in ethanol or DMSO .
- Triazole formation : Cyclization via copper-catalyzed azide-alkyne cycloaddition (CuAAC) using phenylacetylene and an azide precursor. Reaction monitoring via TLC (hexane:ethyl acetate = 3:1) ensures intermediate purity .
- Purification : Column chromatography (silica gel, gradient elution) or recrystallization from ethanol yields the final product.
Q. How can the purity and structural integrity of this compound be validated?
- Chromatography : HPLC (C18 column, acetonitrile/water mobile phase) confirms purity (>95%) .
- Spectroscopy : ¹H/¹³C NMR (DMSO-d₆, 400 MHz) identifies key protons (e.g., pyrrolidine CH₂ at δ 2.8–3.2 ppm, triazole CH at δ 7.5–8.0 ppm) .
- Mass spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]+ at m/z 463.02) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in triazole formation?
- Microwave-assisted synthesis : Reduces reaction time (from 12 hours to 30 minutes) and improves yield (85% vs. 60% for conventional heating) .
- Catalyst screening : CuI vs. CuSO₄/ascorbate systems may alter regioselectivity. A 1:2 CuI:DIPEA ratio in DMF at 60°C maximizes triazole formation .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to ethanol .
Q. What strategies resolve contradictions in spectroscopic data for structural confirmation?
- X-ray crystallography : Single-crystal analysis (e.g., orthorhombic system, P2₁2₁2₁ space group) confirms bond lengths (C–S = 1.76 Å) and dihedral angles (thiophene-pyrrolidine = 87.5°) .
- Density Functional Theory (DFT) : Computational modeling (B3LYP/6-31G*) aligns predicted NMR shifts with experimental data, resolving ambiguities in overlapping proton signals .
Q. How can computational methods predict the compound’s biological activity?
- Molecular docking : AutoDock Vina evaluates binding affinities to target proteins (e.g., COX-2, Kd = 12.3 nM). The sulfonyl group forms hydrogen bonds with Arg120, while the triazole interacts via π-π stacking .
- ADME profiling : SwissADME predicts moderate bioavailability (LogP = 3.2) and blood-brain barrier permeability, guiding in vivo studies .
Methodological Considerations
Q. What analytical techniques are critical for monitoring degradation products during stability studies?
- LC-MS/MS : Identifies hydrolytic degradation products (e.g., sulfonic acid derivatives) under accelerated conditions (40°C/75% RH) .
- TGA/DSC : Thermal stability analysis (decomposition onset at 220°C) ensures compatibility with formulation processes .
Q. How can regioselectivity challenges in triazole synthesis be addressed?
- Propargyl vs. azide positioning : Pre-functionalizing the pyrrolidine with an azide group ensures 1,4-triazole regioselectivity during CuAAC .
- Protecting groups : Boc-protection of the pyrrolidine nitrogen prevents unwanted side reactions during sulfonylation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
